One area of research exploring 2-dodecanone focuses on its impact on insects, particularly the model organism Nasonia vitripennis, a parasitoid wasp. Studies have shown that 2-dodecanone can alter gene expression in these wasps, affecting pathways involved in:
While research on 2-dodecanone is still in its early stages, there are potential applications beyond its effects on insect physiology:
2-Dodecanone, also known as dodecan-2-one or methyl decyl ketone, is a long-chain aliphatic ketone with the molecular formula and a molecular weight of approximately 184.32 g/mol. It consists of a carbonyl group () flanked by two carbon chains, specifically positioned at the second carbon of a twelve-carbon chain. This compound is characterized as a hydrophobic, colorless oily liquid that is practically insoluble in water but soluble in organic solvents such as alcohols and oils .
The melting point of 2-dodecanone is about 19 °C, while its boiling point is around 246 °C . Its structure allows for various
These reactions make 2-dodecanone a versatile compound in organic synthesis and industrial applications .
2-Dodecanone can be synthesized through various methods:
2-Dodecanone finds applications across various fields:
Several compounds share structural similarities with 2-dodecanone. Below is a comparison highlighting their unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Undecanone | Ketone | Shorter carbon chain (11 carbons) |
2-Tridecanone | Ketone | Longer carbon chain (13 carbons), similar properties |
2-Tetradecanone | Ketone | Even longer chain (14 carbons), distinct odor |
3-Dodecanone | Ketone | Carbonyl group at the third position |
Dodecanal | Aldehyde | Terminal carbonyl group instead of internal |
Each compound exhibits unique physical and chemical properties due to variations in chain length and functional group positioning. These differences influence their reactivity, volatility, and biological activity .
Environmental Hazard